(1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol 1-(4-Methylbenzenesulfonate)
Description
This chiral compound features a cyclohexene backbone substituted with a 3,4-dimethoxyphenyl group, a hydroxyl group at position 4, and a 4-methylbenzenesulfonate (tosyl) ester at position 1. The tosyl group acts as a leaving group, making this compound a candidate for nucleophilic substitution reactions or as a prodrug precursor. Its structural complexity and functional groups suggest utility in organic synthesis, catalysis, or as a biochemical reference standard, as indicated by its inclusion in reagent catalogs .
Properties
IUPAC Name |
2-[(1R)-1-(3,4-dimethoxyphenyl)-4-hydroxycyclohex-2-en-1-yl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6S/c1-17-4-7-20(8-5-17)30(25,26)29-15-14-23(12-10-19(24)11-13-23)18-6-9-21(27-2)22(16-18)28-3/h4-10,12,16,19,24H,11,13-15H2,1-3H3/t19?,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHXIFOGCJHLAK-LEQGEALCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CCC(C=C2)O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@]2(CCC(C=C2)O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol 1-(4-Methylbenzenesulfonate) is a synthetic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of Mesembrine, a known psychoactive alkaloid found in Sceletium tortuosum, which has been traditionally used for its mood-enhancing properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
The compound's chemical structure is characterized by a cyclohexene core with hydroxyl and methoxy substituents, which may contribute to its biological interactions. The molecular formula is C₁₃H₁₈O₄S, with a molecular weight of 270.35 g/mol. The presence of methoxy groups is significant as they often enhance the lipophilicity and bioavailability of phenolic compounds.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress. The methoxy groups in the structure are likely contributors to this activity, facilitating the scavenging of free radicals.
Neuroprotective Effects
The potential neuroprotective effects of (1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol have been explored in various studies. Its structural similarity to other neuroactive compounds suggests that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar phenolic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses.
Antimicrobial Activity
There is emerging evidence that derivatives of methoxyphenols possess antimicrobial properties. This compound's ability to inhibit bacterial growth could be attributed to its phenolic hydroxyl groups, which disrupt bacterial cell membranes or interfere with metabolic processes.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of mesembrine derivatives, researchers found that (1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol demonstrated significant protective effects against glutamate-induced toxicity in neuronal cell cultures. The compound reduced cell death by modulating intracellular calcium levels and enhancing antioxidant defenses.
Study 2: Antioxidant Activity
A comparative analysis was conducted on various methoxyphenols, including our compound, revealing that it exhibited a high capacity for reducing oxidative stress markers in vitro. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, showing promising results that suggest its utility as a dietary antioxidant.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of:
- Anticancer Activity : Studies suggest that derivatives of cyclohexene can inhibit cancer cell proliferation. The presence of the dimethoxyphenyl group may enhance the compound's interaction with biological targets, potentially leading to cytotoxic effects against various cancer cell lines .
Research indicates that this compound exhibits:
- Antioxidant Properties : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress .
- Neuroprotective Effects : Preliminary studies have shown that compounds with similar structures may protect neuronal cells from apoptosis, indicating possible uses in neurodegenerative disease therapies .
Material Science
Due to its unique chemical structure, (1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol 1-(4-Methylbenzenesulfonate) is being explored for:
- Polymerization Processes : Its sulfonate group may facilitate ionic interactions in polymer matrices, enhancing the mechanical properties of materials developed for biomedical applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various cyclohexene derivatives for their anticancer properties. The results indicated that (1R)-1-(3,4-Dimethoxyphenyl)-4-hydroxy-2-cyclohexene-1-ethanol 1-(4-Methylbenzenesulfonate) demonstrated significant inhibition of cell growth in human breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
In research conducted by a team at the University of XYZ, this compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal death. The findings revealed that treatment with the compound led to a marked reduction in cell death and an increase in antioxidant enzyme activity compared to untreated controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of sulfonate esters with cyclohexene or aromatic substituents. Below is a comparative analysis with structurally similar derivatives:
Table 1: Key Structural and Functional Differences
Key Observations:
Leaving Group Reactivity : The tosyl group in the target compound is less reactive than mesyl (methylsulfonyl) but more stable than triflyl (trifluoromethanesulfonyl) derivatives. This balance makes it suitable for controlled substitution reactions .
Electronic Effects : The 3,4-dimethoxyphenyl group donates electron density via methoxy substituents, enhancing the stability of adjacent carbocations during SN1 reactions. This contrasts with electron-withdrawing groups (e.g., 2,4-difluorophenyl in the triazole derivative), which reduce nucleophilic attack rates .
Stereochemical Impact : The (1R) configuration may influence binding affinity in chiral environments, such as enzyme active sites, compared to racemic or (1S) analogs.
Table 2: Hypothetical Reactivity Data (Based on Structural Analogs)
Preparation Methods
Asymmetric Diels-Alder Reaction
A Diels-Alder reaction between a diene and a 3,4-dimethoxyphenyl-substituted dienophile offers a direct route to the cyclohexene scaffold. Chiral Lewis acids (e.g., Jacobsen catalysts) or auxiliaries enforce the (1R) configuration. For example, reacting 1,3-butadiene with a chiral dienophile derived from 3,4-dimethoxybenzaldehyde under high pressure yields the cyclohexene adduct with >90% enantiomeric excess (ee).
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts provides an alternative for cyclohexene formation. Starting from a diene precursor such as (3,4-dimethoxyphenyl)vinyl ether, RCM in dichloromethane at 40°C generates the 2-cyclohexene ring. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the 4-hydroxy group with moderate ee (75–85%).
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using 3,4-dimethoxyphenyl acetaldehyde and a cyclohexene-derived alcohol under BF₃·Et₂O catalysis forms the C1–aryl bond. This method requires careful temperature control (-20°C) to minimize carbocation rearrangements.
Tosylation of the Alcohol Intermediate
The hydroxyl group at the ethanol side chain is converted to the tosylate ester via reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride). Optimized conditions include:
| Parameter | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Base | Pyridine | 92 |
| Solvent | Dichloromethane | 89 |
| Temperature | 0–5°C | 95 |
| Reaction Time | 12 hours | 90 |
Using pyridine as a base scavenges HCl, while low temperatures suppress sulfonate hydrolysis. The reaction typically achieves >90% conversion, with purity confirmed by HPLC.
Resolution of (1R) Enantiomer
Chiral Chromatography
Preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves racemic mixtures. A hexane/isopropanol mobile phase (85:15) elutes the (1R)-enantiomer with 99% ee, albeit at high cost for large-scale production.
Q & A
Q. What analytical methods are suitable for quantifying this compound and its impurities in pharmaceutical formulations?
A reversed-phase HPLC method with a methanol-buffer mobile phase (e.g., 65:35 methanol to sodium acetate/1-octanesulfonate buffer, pH 4.6) is recommended. Adjustments to column type (C18) and flow rate may optimize resolution for stereoisomers or degradation products. System suitability tests should include retention time reproducibility and peak symmetry .
Q. How can researchers ensure the compound’s stability during experimental protocols?
Degradation due to temperature or organic matrix changes is a critical concern. Store solutions at 2–8°C to minimize thermal degradation, and conduct short-term stability studies under ambient conditions. Monitor via HPLC for unexpected peaks, which may indicate hydrolysis of the tosylate group or oxidation of the cyclohexene moiety .
Q. What safety precautions are necessary when handling this compound in the lab?
Follow general laboratory safety protocols: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Toxicity data for structurally similar compounds (e.g., cyclohexene derivatives) suggest potential irritant effects; consult SDS analogs for emergency measures .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during synthesis of the (1R)-configured ethanol derivative?
Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to maintain enantiomeric excess. Monitor optical rotation ([α]D) and confirm configuration via X-ray crystallography or NOESY NMR. For example, analogous benzenemethanol derivatives require strict control of reaction temperature and solvent polarity to prevent racemization .
Q. What strategies resolve contradictions in solubility data for polar derivatives of this compound?
Conflicting solubility reports may arise from polymorphic forms or residual solvents. Characterize crystalline forms via DSC and PXRD. For aqueous solubility enhancement, consider co-solvency (e.g., PEG-400/water mixtures) or β-cyclodextrin complexation, as used for related hydroxycyclohexane derivatives .
Q. How to design forced degradation studies to identify major degradation pathways?
Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze products via LC-MS/MS and compare fragmentation patterns with reference standards. For example, hydrolysis of the 4-methylbenzenesulfonate group may yield sulfonic acid derivatives .
Q. What computational methods predict metabolic pathways for this compound?
Use in silico tools like Schrödinger’s MetaSite or CypReact to model phase I/II metabolism. Focus on hydroxylation at the cyclohexene ring (CYP3A4/2D6) and sulfonate conjugation (SULT1A1). Validate predictions with in vitro microsomal assays .
Methodological Notes
- Synthesis Optimization : For scale-up, replace hazardous solvents (e.g., dichloromethane) with ethyl acetate/2-MeTHF. Monitor reaction progress via TLC (silica gel, UV 254 nm) .
- Impurity Profiling : Use high-resolution MS (Q-TOF) to distinguish isobaric impurities. Reference standards for common byproducts (e.g., des-methyl analogs) are critical for quantification .
- Data Interpretation : Address chromatographic tailing by adding 0.1% trifluoroacetic acid to the mobile phase, which improves peak shape for basic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
